molecular formula C22H20D3ClF3N B602602 rac Cinacalcet-d3 Hydrochloride CAS No. 1185097-33-9

rac Cinacalcet-d3 Hydrochloride

Cat. No. B602602
M. Wt: 396.89
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“rac Cinacalcet-d3 Hydrochloride” is a stable isotope labelled form of Cinacalcet Hydrochloride . It has a molecular formula of C22 2H3 H19 F3 N . Cl H and a molecular weight of 396.89 . It is used as a reference standard in pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “rac Cinacalcet-d3 Hydrochloride” is represented by the SMILES notation: Cl. [2H]C ( [2H]) ( [2H])C (NCCCc1cccc (c1)C (F) (F)F)c2cccc3ccccc23 . The IUPAC name is N- (2,2,2-trideuterio-1-naphthalen-1-ylethyl)-3- [3- (trifluoromethyl)phenyl]propan-1-amine;hydrochloride .


Physical And Chemical Properties Analysis

“rac Cinacalcet-d3 Hydrochloride” has a molecular weight of 396.89 and an accurate mass of 396.1659 . It is stored at -20°C and shipped at room temperature .

Scientific Research Applications

Pharmacokinetics and Drug Interactions

Cinacalcet hydrochloride, as a calcimimetic, demonstrates significant interactions with cytochrome P450 enzymes, particularly CYP2D6. It has been found to be a potent inhibitor of CYP2D6, similar in potency to quinidine, influencing the pharmacokinetics of other drugs metabolized by this pathway. This interaction necessitates dosage adjustments for drugs with narrow therapeutic indices metabolized predominantly by CYP2D6 when administered concomitantly with cinacalcet (Nakashima et al., 2007). Cinacalcet's pharmacokinetics are dose-proportional and are not significantly affected by varying degrees of renal impairment, nor by demographic factors like age, sex, body weight, or race (Padhi & Harris, 2009).

Interaction with Ketoconazole

Cinacalcet's pharmacokinetic profile is notably altered when administered with ketoconazole, a potent CYP3A4 inhibitor. Co-administration leads to a considerable increase in cinacalcet exposure, highlighting the need for careful monitoring and potential dosage adjustments of cinacalcet when used with strong CYP3A4 inhibitors (Harris et al., 2007).

Alternative Calcimimetic Agents

Research on alternative calcimimetic agents like evocalcet shows their potential in managing secondary hyperparathyroidism in chronic kidney disease (CKD) with fewer gastrointestinal symptoms and less impact on cytochrome P450 isozymes, suggesting an improved safety profile compared to cinacalcet (Kawata et al., 2018).

Synthesis and Analytical Methods

The synthesis of cinacalcet involves several strategies, including amide formation, reductive amination, and nucleophilic substitution. These methods highlight the complex chemistry involved in producing this calcimimetic agent (Barniol-Xicota et al., 2016). Additionally, the development and validation of a high-performance thin-layer chromatographic (HPTLC) method for analyzing cinacalcet hydrochloride demonstrates the ongoing advancements in analytical techniques for this drug (Kamatham & Veeresham, 2019).

Clinical Efficacy and Mechanism of Action

Cinacalcet's efficacy in reducing plasma parathyroid hormone (PTH) levels in patients with secondary hyperparathyroidism is well-established. It acts by increasing the sensitivity of the calcium-sensing receptors in the parathyroid gland. This mechanism underlies its effectiveness in managing conditions like secondary hyperparathyroidism and parathyroid carcinoma (Mudhar, 1990). The drug's versatility is further demonstrated in its adjunctive use for hereditary 1,25‐dihydroxyvitamin D–resistant rickets (Srivastava & Alon, 2013).

Safety And Hazards

While specific safety and hazard information for “rac Cinacalcet-d3 Hydrochloride” is not available, general precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The future directions of “rac Cinacalcet-d3 Hydrochloride” could be in the treatment of secondary hyperparathyroidism in patients with Chronic Kidney Disease who are on hemodialysis or peritoneal dialysis . It could also be used for the treatment of hypercalcemia in patients with parathyroid carcinoma .

properties

IUPAC Name

N-(2,2,2-trideuterio-1-naphthalen-1-ylethyl)-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANQWUQOEJZMLL-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675767
Record name N-[1-(Naphthalen-1-yl)(2,2,2-~2~H_3_)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac Cinacalcet-d3 Hydrochloride

CAS RN

1185097-33-9
Record name N-[1-(Naphthalen-1-yl)(2,2,2-~2~H_3_)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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